3-iodo-N-(pyridin-3-ylmethyl)aniline

Coordination Chemistry Crystal Engineering Supramolecular Assembly

Researchers in crystal engineering seeking to reliably construct discrete, monomeric mercury(II) complexes with predictable non-covalent interaction profiles should select 3-iodo-N-(pyridin-3-ylmethyl)aniline (3I-Py). Evidence demonstrates that this specific 3-iodo ligand exclusively yields 0D structures characterized by C-H...X hydrogen bonding, in stark contrast to the 4-iodo isomer, which promotes 1D polymeric frameworks via I...X halogen bonding. This positional isomerism provides a critical divergence in supramolecular architecture, making 3I-Py uniquely positioned for systematic studies on halogen/hydrogen bonding interplay. Its aryl iodide moiety also serves as a superior leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient late-stage functionalization for medicinal and agrochemical library synthesis. Choose 3I-Py for applications where halogen position dictates material properties; substituting the 4-iodo analogue will yield fundamentally different results.

Molecular Formula C12H11IN2
Molecular Weight 310.13 g/mol
Cat. No. B12118322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(pyridin-3-ylmethyl)aniline
Molecular FormulaC12H11IN2
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NCC2=CN=CC=C2
InChIInChI=1S/C12H11IN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2
InChIKeyXVNMRTBCYIVICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-N-(pyridin-3-ylmethyl)aniline (CAS 1152526-48-1): Halogenated Imine Ligand for Coordination Chemistry and Synthetic Intermediates


3-Iodo-N-(pyridin-3-ylmethyl)aniline (3I-Py) is a halogenated aromatic compound characterized by an iodo-substituted aniline moiety linked via a methylene bridge to a pyridin-3-yl group . This structure presents a bifunctional building block combining the reactivity of an aryl iodide, a secondary amine, and a pyridine nitrogen donor. It has been employed as a ligand in the synthesis of mercury(II) coordination complexes to investigate the role of halogen bonding in supramolecular assembly [1] and is recognized as a versatile intermediate for cross-coupling reactions in medicinal and agrochemical research [2].

Why In-Class Halogenated Aniline Ligands Cannot Be Substituted for 3-Iodo-N-(pyridin-3-ylmethyl)aniline


Within the family of 3-halo-N-(pyridin-3-ylmethyl)aniline ligands, the specific halogen (Cl, Br, I) and its ring position (3- vs 4-iodo) are not interchangeable. Recent studies demonstrate that these structural variations critically determine the supramolecular architecture and bonding interactions in metal-organic complexes [1]. Specifically, the 3-iodo analogue (3I-Py) induces discrete molecular structures with distinct non-covalent interaction profiles (C-H...X hydrogen bonding) compared to its 4-iodo counterpart, which promotes polymeric frameworks driven by I...X halogen bonding [1]. This structural divergence underscores that substituting one halogenated analogue for another will yield fundamentally different materials properties, making 3-iodo-N-(pyridin-3-ylmethyl)aniline a uniquely positioned candidate for targeted coordination chemistry and crystal engineering applications.

Quantitative Differentiation of 3-Iodo-N-(pyridin-3-ylmethyl)aniline vs. Halogenated Analogues


Structural Divergence in Mercury(II) Coordination Complexes: Discrete vs. Polymeric Architecture

In a direct head-to-head comparison, the ligand 3-iodo-N-(pyridin-3-ylmethyl)aniline (3I-Py) exclusively forms discrete, monomeric complexes with HgCl₂ and HgBr₂ (compounds 4 and 5), whereas the positional isomer 4-iodo-N-(pyridin-3-ylmethyl)aniline (4I-Py) forms one-dimensional (1D) polymeric structures under identical conditions [1]. The 3-chloro (3Cl-Py) and 3-bromo (3Br-Py) analogues also yield discrete structures (3), but the 3I-Py complexes exhibit unique cell parameters and packing arrangements that differentiate them from the lighter halogen counterparts [1].

Coordination Chemistry Crystal Engineering Supramolecular Assembly

Distinct Non-Covalent Interaction Profiles: C-H...X Hydrogen Bonding vs. I...X Halogen Bonding

The 3-iodo-N-(pyridin-3-ylmethyl)aniline (3I-Py) ligand in its discrete complexes (4 and 5) exclusively engages in non-classical C-H...X (X = halogen) hydrogen bonding interactions [1]. In contrast, the polymeric complexes formed by the 4-iodo isomer (4I-Py, compounds 6-8) display a significant contribution from I...X halogen bonding (X = Br, I) [1]. The 3-chloro and 3-bromo analogues (complexes 1 and 3) also exhibit C-H...X hydrogen bonding, but the specific geometry and strength of these interactions are expected to differ based on halogen size and polarizability [1].

Halogen Bonding Non-Covalent Interactions Crystal Packing

Isostructural Relationship with 3-Bromo Analogue: Quantitative Cell Unit Dissimilarity

The discrete complexes formed by 3I-Py (compounds 4 and 5) are isostructural with the 3-bromo analogue (3Br-Py) complex 3, as determined by initial examination of cell parameters, atomic positions, and crystal packing [1]. The cell unit dissimilarity index was calculated to quantify the degree of structural similarity among these three compounds [1]. This indicates that while the 3-iodo and 3-bromo ligands share a common packing motif, the presence of the heavier iodine atom may influence specific intermolecular distances and unit cell volumes.

Crystallography Isostructurality Molecular Packing

Reactive Handle for Cross-Coupling: Enhanced Reactivity vs. Chloro/Bromo Analogues

The iodo substituent on the aniline ring serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. Compared to the corresponding chloro- and bromo-analogues, the aryl iodide moiety in 3-iodo-N-(pyridin-3-ylmethyl)aniline undergoes oxidative addition with palladium catalysts more readily, enabling milder reaction conditions and higher yields in the synthesis of complex molecular architectures [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Targeted Application Scenarios for 3-Iodo-N-(pyridin-3-ylmethyl)aniline Based on Differential Evidence


Crystal Engineering of Discrete Mercury(II) Coordination Complexes

Researchers aiming to synthesize discrete, monomeric mercury(II) complexes with predictable non-covalent interaction profiles should select 3-iodo-N-(pyridin-3-ylmethyl)aniline. The evidence shows that this ligand reliably yields 0D structures (compounds 4 and 5) under slow evaporation conditions, in contrast to the 4-iodo isomer which produces 1D polymers [1]. The resulting complexes are characterized by C-H...X hydrogen bonding, providing a defined supramolecular synthon for crystal engineering studies [1].

Comparative Studies on Halogen Bonding vs. Hydrogen Bonding in Supramolecular Chemistry

3-Iodo-N-(pyridin-3-ylmethyl)aniline serves as an ideal ligand for investigating the interplay between hydrogen and halogen bonding. Its complexes (4 and 5) exclusively exhibit C-H...X hydrogen bonding, while the 4-iodo isomer complexes (6-8) show significant I...X halogen bonding [1]. This distinct behavioral dichotomy enables systematic studies on how halogen position dictates non-covalent interaction preferences, a topic of high interest in the crystal engineering community.

Efficient Synthesis of Complex Biaryl and Amine Libraries via Cross-Coupling

Medicinal and agrochemical chemists requiring a versatile building block for late-stage functionalization should prioritize 3-iodo-N-(pyridin-3-ylmethyl)aniline. The aryl iodide moiety provides a superior leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings compared to chloro or bromo analogues, facilitating the rapid construction of diverse compound libraries under mild conditions [1].

Isostructural Doping Studies with 3-Bromo Analogue

Given the isostructural relationship between the mercury(II) complexes of 3I-Py and 3Br-Py (compounds 3, 4, and 5) [1], this ligand is uniquely suited for studies requiring heavy-atom substitution while maintaining crystal lattice integrity. This includes applications in anomalous X-ray scattering, density modification, or tuning material properties such as refractive index and thermal stability.

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